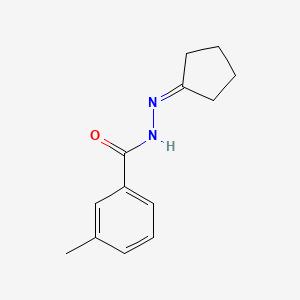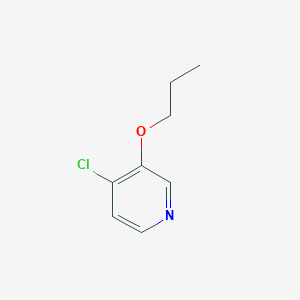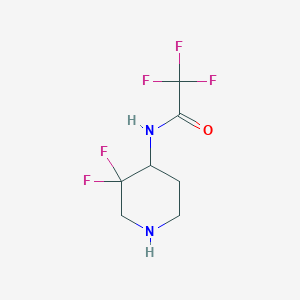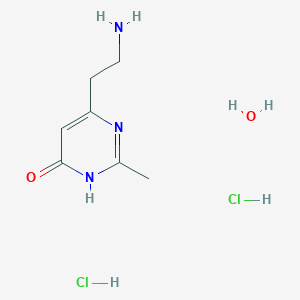![molecular formula C22H17NO7 B12446384 4-(4-{[(4-Methoxyphenyl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B12446384.png)
4-(4-{[(4-Methoxyphenyl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(4-Methoxybenzamido)phenoxy]benzene-1,2-dicarboxylic acid is an organic compound that features a complex aromatic structure It is characterized by the presence of methoxybenzamido and phenoxy groups attached to a benzene ring, which is further substituted with carboxylic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(4-methoxybenzamido)phenoxy]benzene-1,2-dicarboxylic acid typically involves multiple steps:
Formation of the Methoxybenzamido Intermediate: This step involves the reaction of 4-methoxybenzoic acid with an amine to form the methoxybenzamido group.
Coupling with Phenoxybenzene: The intermediate is then coupled with phenoxybenzene under specific conditions to form the desired product.
Introduction of Carboxylic Acid Groups:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carboxylic acid groups, converting them into alcohols or other derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
4-[4-(4-Methoxybenzamido)phenoxy]benzene-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-[4-(4-methoxybenzamido)phenoxy]benzene-1,2-dicarboxylic acid involves its interaction with specific molecular targets. The aromatic structure allows it to engage in π-π interactions with proteins and enzymes, potentially inhibiting their activity. The carboxylic acid groups can form hydrogen bonds, further stabilizing these interactions. These properties make it a candidate for drug development and other biomedical applications.
Vergleich Mit ähnlichen Verbindungen
Azobenzene-4,4’-dicarboxylic acid: Shares a similar aromatic structure but differs in the presence of azo groups.
4-(4-Methoxyphenoxy)benzoic acid: Similar in structure but lacks the additional carboxylic acid groups.
Uniqueness: 4-[4-(4-Methoxybenzamido)phenoxy]benzene-1,2-dicarboxylic acid is unique due to the combination of methoxybenzamido and phenoxy groups along with carboxylic acid functionalities. This combination provides a versatile platform for various chemical modifications and applications, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C22H17NO7 |
|---|---|
Molekulargewicht |
407.4 g/mol |
IUPAC-Name |
4-[4-[(4-methoxybenzoyl)amino]phenoxy]phthalic acid |
InChI |
InChI=1S/C22H17NO7/c1-29-15-6-2-13(3-7-15)20(24)23-14-4-8-16(9-5-14)30-17-10-11-18(21(25)26)19(12-17)22(27)28/h2-12H,1H3,(H,23,24)(H,25,26)(H,27,28) |
InChI-Schlüssel |
HZEHYLBWPXLYGM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC(=C(C=C3)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


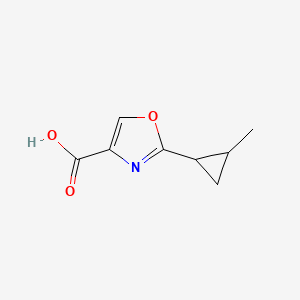
![2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethanol](/img/structure/B12446306.png)
![N-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12446308.png)
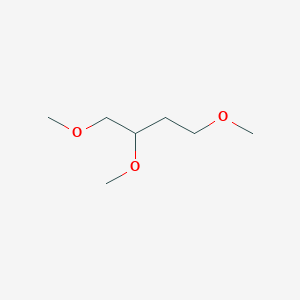
![5-(2-Methoxyphenyl)-3-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2-thione](/img/structure/B12446314.png)

![(4Z)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12446323.png)

